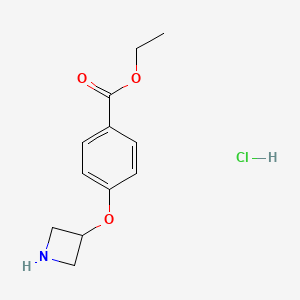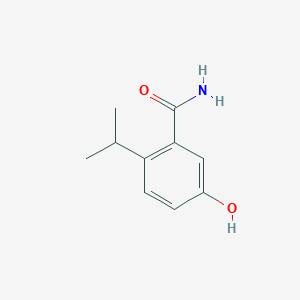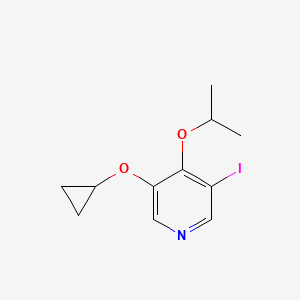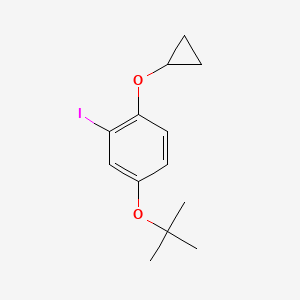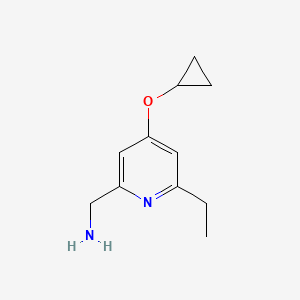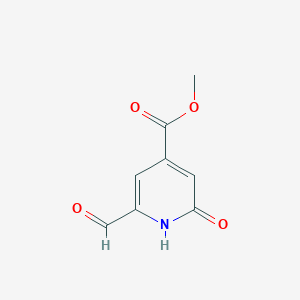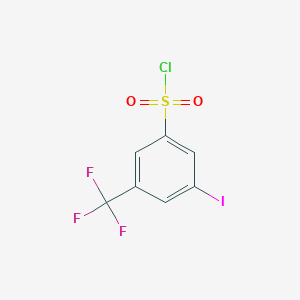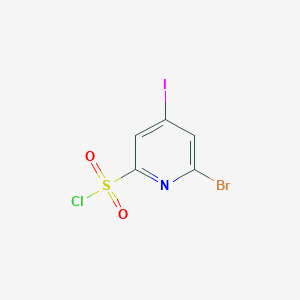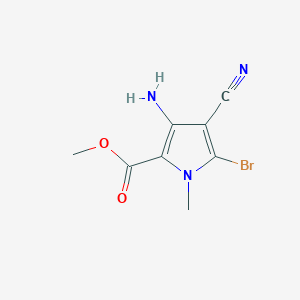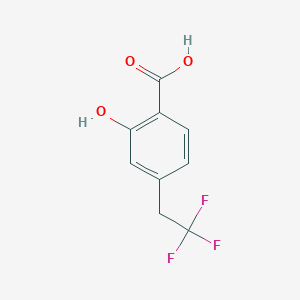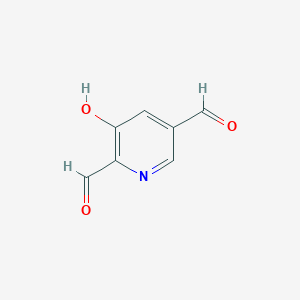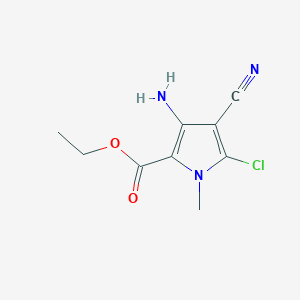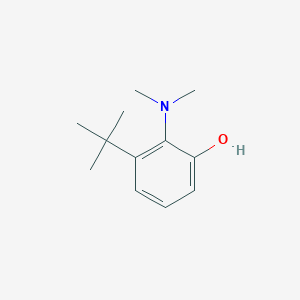![molecular formula C8H8ClF3N2 B14847296 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it a valuable intermediate in the synthesis of various active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Material: 2-chloro-5-(trifluoromethyl)pyridine
Reagent: Ethylenediamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and various amine derivatives .
Scientific Research Applications
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
2-(Trifluoromethyl)pyridine: A simpler analog with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and ethanamine groups, which confer distinct physicochemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C8H8ClF3N2 |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)2-1-5(14-7)3-4-13/h1-2H,3-4,13H2 |
InChI Key |
YNSXTABMQCPWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


